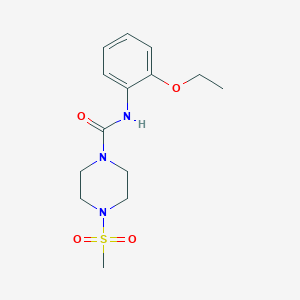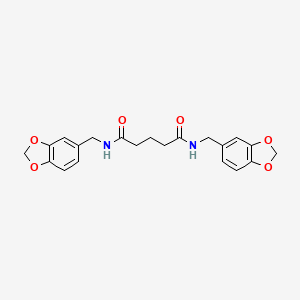![molecular formula C23H18ClN3O3S B4761117 N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4761117.png)
N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide
Overview
Description
N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide is a chemical compound that has attracted a lot of attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CPTH or CPTH2 and is a potent inhibitor of histone acetyltransferases (HATs). HATs are enzymes that play a crucial role in epigenetic regulation, and their dysregulation has been linked to various diseases, including cancer.
Mechanism of Action
N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide inhibits the activity of HATs by binding to the acetyl-CoA binding site of the enzyme. This prevents the transfer of acetyl groups to histones, which are necessary for gene activation. The inhibition of HATs leads to the suppression of oncogene expression and the activation of tumor suppressor genes, resulting in anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has been shown to have a selective inhibitory effect on HATs, with no significant effect on other enzymes involved in histone modification. Moreover, CPTH has been shown to have low toxicity and is well-tolerated in animal studies. In terms of physiological effects, CPTH has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide in lab experiments is its specificity for HATs, which allows for the selective inhibition of gene expression. Moreover, CPTH has low toxicity and is well-tolerated in animal studies, making it a promising therapeutic agent. However, one of the limitations of using CPTH in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide. One potential direction is the development of more potent and selective inhibitors of HATs for the treatment of cancer and other diseases. Moreover, the combination of CPTH with other chemotherapeutic agents and radiation therapy should be further explored to improve cancer treatment efficacy. Additionally, the potential use of CPTH in epigenetic therapy for the treatment of neurodegenerative diseases should be investigated further.
Scientific Research Applications
N-(2-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent. Its inhibitory effect on HATs has been shown to have anti-cancer properties by preventing the acetylation of histones, which can lead to the activation of oncogenes. Moreover, CPTH has been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment. Additionally, CPTH has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, by improving memory and cognitive function.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-(naphthalen-2-yloxymethyl)furan-2-carbonyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-19-7-3-4-8-20(19)25-23(31)27-26-22(28)21-12-11-18(30-21)14-29-17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2,(H,26,28)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLRNRQBIAZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)NNC(=S)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4761045.png)
![6-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4761049.png)
![N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4761061.png)
![N-(2-{[2-(3-bromophenoxy)propanoyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4761069.png)
![5-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4761077.png)

![5-[4-(difluoromethoxy)benzylidene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4761096.png)
![2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4761100.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4761106.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B4761121.png)

![N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4761134.png)
![3-bromo-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4761140.png)
